N-Methylation-Dependent Dual Inhibitory Activity: SAR Discrimination Within the Acridone Series
In the originating SAR study of 40 acridone analogues, only compounds 25–30—those bearing N-methylation of the quinolone ring that introduces a cationic charge—exhibited potent dual inhibition of both Aβ1-42 and tau aggregation [1]. By contrast, compounds 5–24 and 31–44, which lack this N-methylation, failed to achieve comparable dual inhibitory activity, establishing N-methylation as the critical pharmacophoric determinant [1]. Among the N-methylated subset, compound 30 (Abeta/tau aggregation-IN-1) was specifically highlighted for combined BBB permeability, binding to both Aβ1-42 and tau, inhibition of Aβ1-42 β-sheet formation, and prevention of tau aggregation in living cells [1].
| Evidence Dimension | Aβ1-42 and tau aggregation inhibition as a function of N-methylation structural feature |
|---|---|
| Target Compound Data | Compounds 25–30 (N-methylated): Aβ1-42 aggregation inhibition 84.7%–99.5%, tau aggregation inhibition 71.2%–101.8% at 20 μM [1] |
| Comparator Or Baseline | Compounds 5–24 and 31–44 (non-N-methylated): no comparable dual inhibitory activity reported; SAR analysis concluded cationic charge introduction at the N-position was essential [1] |
| Quantified Difference | N-methylated subset active; non-methylated subset effectively inactive as dual inhibitors |
| Conditions | Thioflavin T (ThT) fluorescence assay for self-induced Aβ1-42 aggregation; Thioflavin S (ThS) fluorescence assay for tau aggregation; resveratrol and methylene blue as reference compounds [1] |
Why This Matters
Procurement of any non-N-methylated acridone analogue will result in loss of dual inhibitory function, making Abeta/tau aggregation-IN-1 the structurally validated choice for experiments requiring simultaneous engagement of both AD-relevant aggregation pathways.
- [1] Lv P, Xia CL, Wang N, Liu ZQ, Huang ZS, Huang SL. Synthesis and evaluation of 1,2,3,4-tetrahydro-1-acridone analogues as potential dual inhibitors for amyloid-beta and tau aggregation. Bioorg Med Chem. 2018 Sep 1;26(16):4693-4705. doi: 10.1016/j.bmc.2018.08.007. PMID: 30107970. View Source
